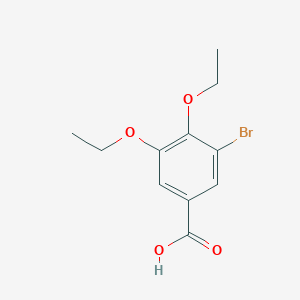![molecular formula C20H17FN4O3S2 B2493136 6-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049365-45-8](/img/structure/B2493136.png)
6-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to the subject compound involves the modification of imidazo[2,1-b][1,3,4]thiadiazole structures, aiming to enhance biological activity. For instance, the synthesis and biological evaluation of novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives demonstrated the potential of these compounds as potent anticancer agents. The structural modifications include substitutions in the aralkyl group and on the imidazothiadiazole molecules, showing varied cytotoxic activities against leukemia cells (Karki et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds within this family has been determined through various spectroscopic methods and X-ray diffraction. For example, the crystal structure of a related compound, 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-A]Pyridine-2-Carboxamide, was analyzed, revealing insights into the conformation and molecular interactions. Density Functional Theory (DFT) calculations were used to further understand the electronic structure and physicochemical properties of these molecules (Qin et al., 2019).
Applications De Recherche Scientifique
Anticancer Properties
- Synthesis and Evaluation as Anticancer Agents : A study synthesized novel analogues of imidazo[2,1-b]thiazole, including derivatives with similar chemical backbones but different side chains, and evaluated their biological activity. Some of these compounds showed strong cytotoxicity against leukemia cells, indicating potential as chemotherapeutic agents (Karki et al., 2011).
- BRAF Inhibitors for Cancer Treatment : Another study focused on synthesizing new compounds with an imidazo[2,1-b]thiazole scaffold, showing cytotoxic activity against colon cancer and melanoma cell lines. These compounds were found to be potent inhibitors of the BRAF protein, relevant in cancer therapy (Abdel‐Maksoud et al., 2019).
Antimicrobial and Antituberculosis Activities
- Antimicrobial and Antituberculosis Compounds : Research has been conducted on imidazo[2,1-b]thiazole derivatives for their antimicrobial activities. Some compounds in this category have shown promising activities against various bacterial strains, including Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).
Other Therapeutic Applications
- Targeting QcrB in Tuberculosis : A study reported on imidazo[2,1-b]thiazole-5-carboxamides as a new class of anti-tuberculosis compounds. These compounds showed nanomolar potency against drug-resistant strains of tuberculosis (Moraski et al., 2016).
- FLT3 Inhibitors in Acute Myeloid Leukemia : The synthesis of 6-phenylimidazo[2,1-b]thiazole derivatives has been reported. These compounds were found to inhibit FLT3-dependent human acute myeloid leukemia cell lines, indicating potential use in leukemia therapy (Lin et al., 2015).
Sensor Development
- Development of Multitarget Sensors : The compound has been used in the development of multitarget sensors for the detection of metal ions like In3+ and Zn2+ in solutions. This has implications in environmental monitoring and analytical chemistry (Xu et al., 2020).
Propriétés
IUPAC Name |
6-(4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S2/c21-15-5-3-14(4-6-15)17-11-25-18(12-29-20(25)24-17)19(26)23-10-9-13-1-7-16(8-2-13)30(22,27)28/h1-8,11-12H,9-10H2,(H,23,26)(H2,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOMDQRJRXFTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]acetonitrile](/img/structure/B2493053.png)
![(E)-3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]-2-propen-1-one](/img/structure/B2493054.png)

![N-[[1-[(4-Chlorophenyl)methyl]triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2493057.png)

![N'-[(1E)-(4-ethylphenyl)methylidene]-6-iodoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2493060.png)



![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2493067.png)


![2-Cyclopropyl-5-((2-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2493073.png)
![2-(4-isopropylphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2493074.png)